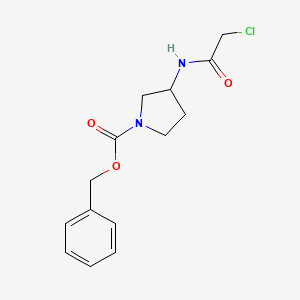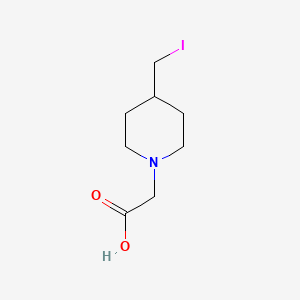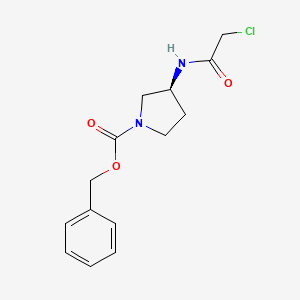
3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound belongs to the family of pyrrolidine derivatives which are known for their broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester can be achieved through a multi-step process:
Formation of Pyrrolidine Derivative: Starting with pyrrolidine, the compound undergoes acylation using chloroacetyl chloride in the presence of a base such as triethylamine, resulting in 2-chloro-acetylamino-pyrrolidine.
Esterification: The carboxylic acid group is then introduced through a reaction with benzyl chloroformate under basic conditions, typically using sodium carbonate or potassium carbonate as a base.
Industrial Production Methods: Industrially, this compound can be synthesized using batch or continuous flow processes, ensuring high yield and purity through controlled reaction conditions, including temperature, pH, and reaction time. The use of automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the chloroacetyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be performed on the carboxylic acid benzyl ester group to yield corresponding alcohol using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, replacing chlorine with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Amines, thiols, sodium ethoxide.
Major Products Formed:
Oxidized derivatives of this compound.
Reduced alcohol forms.
Substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Utilized as an intermediate in organic synthesis, this compound serves as a building block for creating more complex molecules in medicinal and synthetic chemistry.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating specific diseases, owing to its structural similarity to bioactive molecules.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and as a reagent in various industrial chemical reactions.
Mechanism of Action
The mechanism of action involves the interaction of 3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester with biological molecules, primarily through its chloroacetyl and carboxylic acid ester groups. These groups can form covalent bonds with amino acids in proteins, potentially altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
2-(Chloroacetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
3-(Acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
3-(2-Bromo-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness: 3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester stands out due to its specific substitution pattern and the presence of the chloroacetyl group, which imparts unique reactivity compared to its analogs. This unique structure may result in distinct biological activities, making it a valuable compound for scientific investigation.
So, where should I go from here? Dive deeper into any particular section?
Properties
IUPAC Name |
benzyl 3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFAKTYRPGJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929267.png)

![2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929279.png)

![3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929321.png)
![2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929335.png)
![(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929337.png)
![3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929340.png)

![2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7929354.png)
![(S)-2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7929358.png)
![3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7929364.png)
![(S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7929372.png)
![(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7929375.png)
